molecular formula C10H10N2O3 B1671754 Imidazole salicylate CAS No. 36364-49-5

Imidazole salicylate

Cat. No. B1671754
CAS RN: 36364-49-5
M. Wt: 206.2 g/mol
InChI Key: XCHHJFVNQPPLJK-UHFFFAOYSA-N
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Description

Imidazole salicylate is a nonsteroidal anti-inflammatory drug . It is a small molecule with the chemical formula C10H10N2O3 .


Molecular Structure Analysis

Imidazole salicylate has a molecular weight of 206.201 g/mol . The molecule consists of an imidazole ring and a salicylate group . More detailed structural analysis is not available in the retrieved data.

Scientific Research Applications

Anti-inflammatory Properties

Imidazole salicylate is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits thromboxane A2 synthesis without interfering with the cyclo-oxygenase pathway. It has limited inhibitory effects on prostaglandin synthesis, which contributes to its anti-inflammatory properties .

Renal Function and Diuretic Response

Studies have shown that Imidazole salicylate does not affect renal function or inhibit kidney prostanoid production under basal conditions or after the stimulating effect of furosemide. However, it significantly inhibits platelet thromboxane production .

Improved Solubility and Dissolution Rate

Research into novel imidazole-based salts of poorly water-soluble salicylic acid has led to the development of molecular salts with Imidazole salicylate that exhibit remarkable improvement in solubility and dissolution rate properties .

Adsorption Properties

Imidazole-modified polymers incorporating Imidazole salicylate have been studied for their adsorption properties, which could have applications in various fields such as environmental science and chemical engineering .

Pharmacological Insights

Molecular docking studies and structure-activity relationship discussions provide insight into the interactions of imidazole hybrids with key enzymes and receptors. This research contributes valuable insights into the development of novel imidazole hybrids for addressing critical health challenges .

Anti-inflammatory Activity on Human Neutrophils

Imidazole alkaloids, including Imidazole salicylate, have been investigated for their anti-inflammatory activity on human neutrophils. Studies have shown good activity against neutrophils degranulation, reactive oxygen species (ROS), and IL-6 production .

Mechanism of Action

Target of Action

Imidazole, a core component of the compound, is known to readily bind with a variety of enzymes, proteins, and receptors . This suggests that imidazole salicylate may interact with multiple targets in the body, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of imidazole salicylate is currently unknown . The imidazole ring, a key structural feature of the compound, is known to form multiple drug-ligand interactions via hydrogen bonds, van der waals, and hydrophobic forces . These interactions could potentially influence the activity of various enzymes, proteins, and receptors, leading to changes in cellular function.

Biochemical Pathways

The imidazole group is a key component of several biomolecules and plays a central role in biological catalysis . Therefore, it’s plausible that imidazole salicylate could influence a variety of biochemical pathways, leading to downstream effects on cellular function.

properties

IUPAC Name

2-hydroxybenzoic acid;1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHJFVNQPPLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189887
Record name Imidazole salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole salicylate

CAS RN

36364-49-5
Record name Imidazole salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36364-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole salicylate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036364495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidazole salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZOLE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JVD4X01MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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